molecular formula C8H7D3O2 B1148064 (4-(METHOXY-D3)PHENYL)METHANOL CAS No. 14629-71-1

(4-(METHOXY-D3)PHENYL)METHANOL

Cat. No.: B1148064
CAS No.: 14629-71-1
M. Wt: 141
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Description

(4-(Methoxy-d3)phenyl)methanol is a deuterated aromatic alcohol featuring a methoxy group substituted with three deuterium atoms (O-CD₃) at the para position of the benzene ring. This isotopic modification is strategically employed in pharmaceutical and biochemical research to study metabolic pathways, enhance nuclear magnetic resonance (NMR) signal resolution, and improve stability in tracer studies . The compound’s structure consists of a hydroxymethyl (-CH₂OH) group attached to a benzene ring with a deuterated methoxy substituent, rendering it chemically analogous to non-deuterated methoxyphenyl methanol derivatives but with distinct physicochemical and spectroscopic properties.

Properties

CAS No.

14629-71-1

Molecular Formula

C8H7D3O2

Molecular Weight

141

Purity

95% min.

Synonyms

Anisyl alcohol - d3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methoxy-D3)phenyl)methanol typically involves the deuteration of (4-methoxyphenyl)methanol. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For example, (4-methoxyphenyl)methanol can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the desired deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize the loss of deuterium and maximize the incorporation of deuterium atoms into the compound .

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxy-D3)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(Methoxy-D3)phenyl)methanol is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Methoxy-D3)phenyl)methanol involves its interaction with molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace its movement and transformation. The presence of deuterium atoms can alter the compound’s reactivity and stability, providing insights into reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Deuterated vs. Non-Deuterated Methoxy Groups: The deuterated methoxy (-OCD₃) group in this compound reduces vibrational modes compared to -OCH₃, leading to sharper NMR peaks and altered metabolic stability .
  • Phosphoryl and Heterocyclic Modifications: The diphenylphosphoryl group in (diphenylphosphoryl)(4-methoxyphenyl)methanol introduces steric bulk and electron-withdrawing effects, making it suitable for coordination chemistry or as a chiral auxiliary . The pyridazinyl substituent in (4-(6-methoxypyridazin-3-yl)phenyl)methanol adds a nitrogen-rich heterocycle, facilitating interactions with biological targets through hydrogen bonding or π-π stacking .
  • Amino vs. Hydroxymethyl Groups: The amino (-NH₂) group in (4-amino-3-methoxyphenyl)methanol enhances solubility in polar solvents and provides a site for further functionalization, such as acylation or Schiff base formation .

Physicochemical and Spectroscopic Properties

  • Melting Points and Stability: While explicit data for this compound are unavailable, related compounds like [4-(difluoromethoxy)-3-methoxyphenyl]methanol exhibit higher molecular weights (204.17 g/mol) and likely elevated melting points due to fluorine’s strong intermolecular interactions .
  • IR and NMR Signatures: The deuterated methoxy group in this compound would show attenuated C-D stretching vibrations (~2100–2200 cm⁻¹) compared to C-H stretches (~2800–3000 cm⁻¹) in non-deuterated analogs . Compounds like (4-(6-methoxypyridazin-3-yl)phenyl)methanol display distinct IR peaks at 1754 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (conjugated carbonyl), reflecting their functional diversity .

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